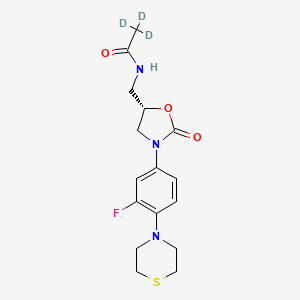
Sutezolid-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sutezolid-D3 is a deuterated analog of Sutezolid, an oxazolidinone antibiotic. Sutezolid is known for its potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic properties, making it a promising candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sutezolid-D3 involves the construction of the oxazolidinone ring, which is a common core structure in oxazolidinone class molecules. One method involves the proline-catalyzed stereoselective α-aminoxylation of aldehydes, followed by intramolecular cyclization to form the oxazolidinone ring . Another approach utilizes commodity chemicals like diethanolamine as a nucleophilic aromatic substitution partner, avoiding the use of expensive and hazardous reagents .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthetic route to reduce costs and improve safety. This includes the development of scalable processes that avoid hazardous reagents and leverage existing commodity chemicals . The goal is to achieve high yields and purity while minimizing environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Sutezolid-D3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to yield this compound. These intermediates often contain functional groups like hydroxyl, amino, and thiomorpholine, which are essential for the biological activity of the final compound .
Wissenschaftliche Forschungsanwendungen
Sutezolid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Wirkmechanismus
Sutezolid-D3 exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. This mechanism is similar to other oxazolidinones but involves unique interactions with the ribosomal peptidyl transferase center. The deuterium substitution enhances the compound’s stability and prolongs its activity in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: The first oxazolidinone antibiotic, used to treat Gram-positive bacterial infections.
Tedizolid: A second-generation oxazolidinone with improved potency and safety profile.
Delpazolid: Another oxazolidinone with promising activity against drug-resistant tuberculosis.
Uniqueness of Sutezolid-D3
This compound stands out due to its enhanced metabolic stability and pharmacokinetic properties, attributed to the deuterium substitution. This makes it a more effective and longer-lasting treatment option compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C16H20FN3O3S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |
InChI-Schlüssel |
FNDDDNOJWPQCBZ-FUPFOCIHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Kanonische SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



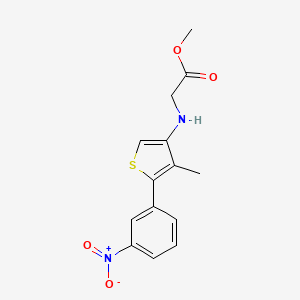
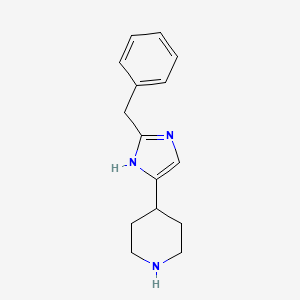
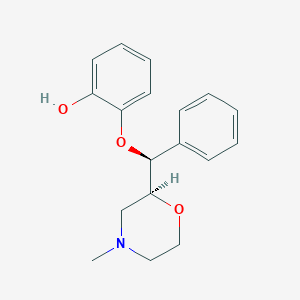
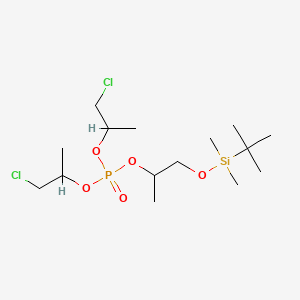
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
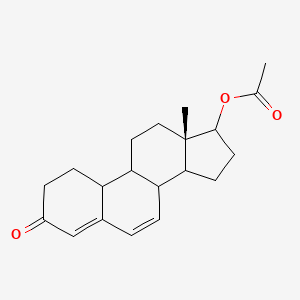
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)

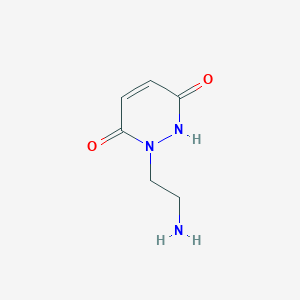
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

